1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea
Description
1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea is a complex organic compound characterized by its unique spiro structure and the presence of a methoxyethylsulfonyl group
Properties
IUPAC Name |
1-[4-(2-methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-12-13-25(22,23)15-6-4-14(5-7-15)19-17(21)20-16-8-11-18(16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZERBNLBQUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CCC23CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea typically involves multiple steps, starting with the preparation of the spiro[34]octane coreCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxyethylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethylsulfonyl group could yield sulfone derivatives, while reduction of the urea moiety could produce amines.
Scientific Research Applications
1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Indole Derivatives: Share some structural similarities and are known for their biological activities.
Benzene Derivatives: Similar aromatic systems that participate in electrophilic substitution reactions.
Urea Derivatives: Compounds with urea moieties that exhibit diverse chemical reactivity.
Uniqueness: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is unique due to its spiro structure and the presence of both methoxyethylsulfonyl and urea groups, which confer distinct chemical and biological properties.
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